Cas no 2624117-88-8 (2-fluoro-N-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]benzamide)
![2-fluoro-N-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]benzamide structure](https://ja.kuujia.com/scimg/cas/2624117-88-8x500.png)
2-fluoro-N-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]benzamide 化学的及び物理的性質
名前と識別子
-
- EN300-27753293
- 2-fluoro-N-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]benzamide
- 2624117-88-8
-
- インチ: 1S/C23H17F2N3O2/c1-28-19-13-7-4-10-16(19)20(14-8-2-5-11-17(14)24)26-21(23(28)30)27-22(29)15-9-3-6-12-18(15)25/h2-13,21H,1H3,(H,27,29)
- InChIKey: AJMQIPRDYCOMSI-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1C2C=CC=CC=2N(C)C(C(NC(C2C=CC=CC=2F)=O)N=1)=O
計算された属性
- 精确分子量: 405.12888312g/mol
- 同位素质量: 405.12888312g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 30
- 回転可能化学結合数: 3
- 複雑さ: 685
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- XLogP3: 3.9
2-fluoro-N-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27753293-0.1g |
2-fluoro-N-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]benzamide |
2624117-88-8 | 95.0% | 0.1g |
$1685.0 | 2025-03-19 | |
Enamine | EN300-27753293-1.0g |
2-fluoro-N-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]benzamide |
2624117-88-8 | 95.0% | 1.0g |
$1915.0 | 2025-03-19 | |
Enamine | EN300-27753293-1g |
2624117-88-8 | 1g |
$1915.0 | 2023-09-09 | |||
Enamine | EN300-27753293-10g |
2624117-88-8 | 10g |
$8234.0 | 2023-09-09 | |||
Enamine | EN300-27753293-0.25g |
2-fluoro-N-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]benzamide |
2624117-88-8 | 95.0% | 0.25g |
$1762.0 | 2025-03-19 | |
Enamine | EN300-27753293-0.05g |
2-fluoro-N-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]benzamide |
2624117-88-8 | 95.0% | 0.05g |
$1608.0 | 2025-03-19 | |
Enamine | EN300-27753293-5g |
2624117-88-8 | 5g |
$5553.0 | 2023-09-09 | |||
Enamine | EN300-27753293-0.5g |
2-fluoro-N-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]benzamide |
2624117-88-8 | 95.0% | 0.5g |
$1838.0 | 2025-03-19 | |
Enamine | EN300-27753293-2.5g |
2-fluoro-N-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]benzamide |
2624117-88-8 | 95.0% | 2.5g |
$3752.0 | 2025-03-19 | |
Enamine | EN300-27753293-5.0g |
2-fluoro-N-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]benzamide |
2624117-88-8 | 95.0% | 5.0g |
$5553.0 | 2025-03-19 |
2-fluoro-N-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]benzamide 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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3. Caper tea
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
2-fluoro-N-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]benzamideに関する追加情報
Chemical Compound CAS No. 2624117-88-8: 2-fluoro-N-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]benzamide
The compound with CAS number 2624117-88-8, known as 2-fluoro-N-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]benzamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a benzodiazepine framework fused with a benzamide moiety, along with strategically placed fluorine atoms that contribute to its unique properties.
Recent studies have highlighted the potential of this compound in drug development, particularly in the context of central nervous system (CNS) disorders. The benzodiazepine core is well-known for its role in modulating GABA receptors, which are critical for regulating neuronal activity. The addition of the fluorine substituents and the benzamide group introduces novel pharmacokinetic and pharmacodynamic characteristics, making this compound a promising candidate for therapeutic interventions.
One of the key areas of research surrounding this compound involves its bioavailability and metabolism. Advanced computational models have been employed to predict its absorption, distribution, metabolism, and excretion (ADME) properties. These studies suggest that the compound exhibits favorable pharmacokinetics, with efficient uptake and minimal off-target effects. Furthermore, its stability under physiological conditions has been validated through in vitro assays, which is a critical factor for its potential use in clinical settings.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of fluorine atoms into the structure requires precise control over reaction conditions to ensure optimal yields and stereochemical integrity. Researchers have also explored alternative synthetic pathways to enhance scalability and reduce production costs, which are essential considerations for large-scale manufacturing.
In terms of biological activity, this compound has demonstrated potent inhibitory effects on several enzymes associated with neurodegenerative diseases. For instance, studies have shown that it can effectively inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a significant role in Alzheimer's disease pathology. These findings underscore its potential as a lead compound for developing novel therapeutics targeting cognitive disorders.
Another area of interest is the compound's ability to modulate ion channels. Preclinical data indicate that it exhibits selective activity on voltage-gated sodium channels (Nav), which are implicated in various neurological conditions such as epilepsy and chronic pain. This dual mechanism of action—combining GABA receptor modulation with ion channel regulation—positions this compound as a versatile tool in drug discovery.
From an environmental perspective, the ecological impact of this compound has also been assessed. Studies conducted under controlled conditions reveal that it undergoes rapid degradation under aerobic conditions, minimizing its persistence in aquatic environments. This is particularly important for ensuring compliance with environmental regulations and promoting sustainable chemical practices.
In conclusion, the compound CAS No. 2624117-88-8, or 2-fluoro-N-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]benzamide, represents a cutting-edge advancement in chemical research. Its unique structure, coupled with its promising pharmacological profile and eco-friendly properties, makes it a valuable asset in both academic and industrial settings. As research continues to unfold, this compound holds immense potential for contributing to the development of innovative therapeutic agents.
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